molecular formula C21H43N5O7 B14617075 5-Deoxygentamicin C(sub 1) CAS No. 60768-21-0

5-Deoxygentamicin C(sub 1)

Cat. No.: B14617075
CAS No.: 60768-21-0
M. Wt: 477.6 g/mol
InChI Key: XKXZNTULXUJLSZ-UHFFFAOYSA-N
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Description

5-Deoxygentamicin C(sub 1) is a derivative of the aminoglycoside antibiotic gentamicin. Gentamicin is a clinically important antibiotic used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. The compound 5-Deoxygentamicin C(sub 1) is characterized by the absence of a hydroxyl group at the fifth position, which differentiates it from other gentamicin congeners .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Deoxygentamicin C(sub 1) involves the selective removal of the hydroxyl group at the fifth position. This can be achieved through various chemical reactions, including reduction and substitution reactions. The synthetic route typically involves the use of protecting groups to ensure selective deoxygenation at the desired position .

Industrial Production Methods: Industrial production of 5-Deoxygentamicin C(sub 1) is often carried out through fermentation processes using genetically modified strains of Micromonospora species. These strains are engineered to produce the desired compound by altering the biosynthetic pathway of gentamicin .

Chemical Reactions Analysis

Types of Reactions: 5-Deoxygentamicin C(sub 1) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

5-Deoxygentamicin C(sub 1) has several scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationships of aminoglycosides.

    Biology: Investigated for its interactions with bacterial ribosomes and its potential to overcome antibiotic resistance.

    Medicine: Explored for its therapeutic potential in treating bacterial infections with reduced nephrotoxicity and ototoxicity compared to other gentamicin congeners.

    Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-Deoxygentamicin C(sub 1) involves binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of the mRNA, leading to the production of defective proteins. The compound’s molecular targets include the ribosomal RNA and various ribosomal proteins .

Comparison with Similar Compounds

Uniqueness: 5-Deoxygentamicin C(sub 1) is unique due to the absence of the hydroxyl group at the fifth position, which may confer different pharmacokinetic and pharmacodynamic properties. This structural difference can result in reduced nephrotoxicity and ototoxicity, making it a potentially safer alternative to other gentamicin congeners .

Properties

CAS No.

60768-21-0

Molecular Formula

C21H43N5O7

Molecular Weight

477.6 g/mol

IUPAC Name

2-[2,4-diamino-5-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-3-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)11-6-5-10(22)19(31-11)32-12-7-13(15(24)16(27)14(12)23)33-20-17(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3

InChI Key

XKXZNTULXUJLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(C(O1)OC2CC(C(C(C2N)O)N)OC3C(C(C(CO3)(C)O)NC)O)N)NC

Origin of Product

United States

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